

Technical Support Center: Bioavailability Enhancement of CP-141938

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Compound of Interest

Compound Name: CP 141938

CAS No.: 182822-62-4

Cat. No.: B029727

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Status: Operational Ticket ID: CP-141938-PK-OPT Assigned Specialist: Senior Application Scientist, Formulation & drug Delivery Subject: Troubleshooting Low Bioavailability in Preclinical 5-LO Inhibition Studies

Diagnostic Hub: Why is CP-141938 Failing In Vivo?

CP-141938 is a highly potent, selective 5-lipoxygenase (5-LO) inhibitor belonging to the methoxytetrahydropyran class. While it exhibits superior in vitro potency (

in the nanomolar range) compared to first-generation inhibitors like zileuton, its utility is frequently compromised by poor oral bioavailability (

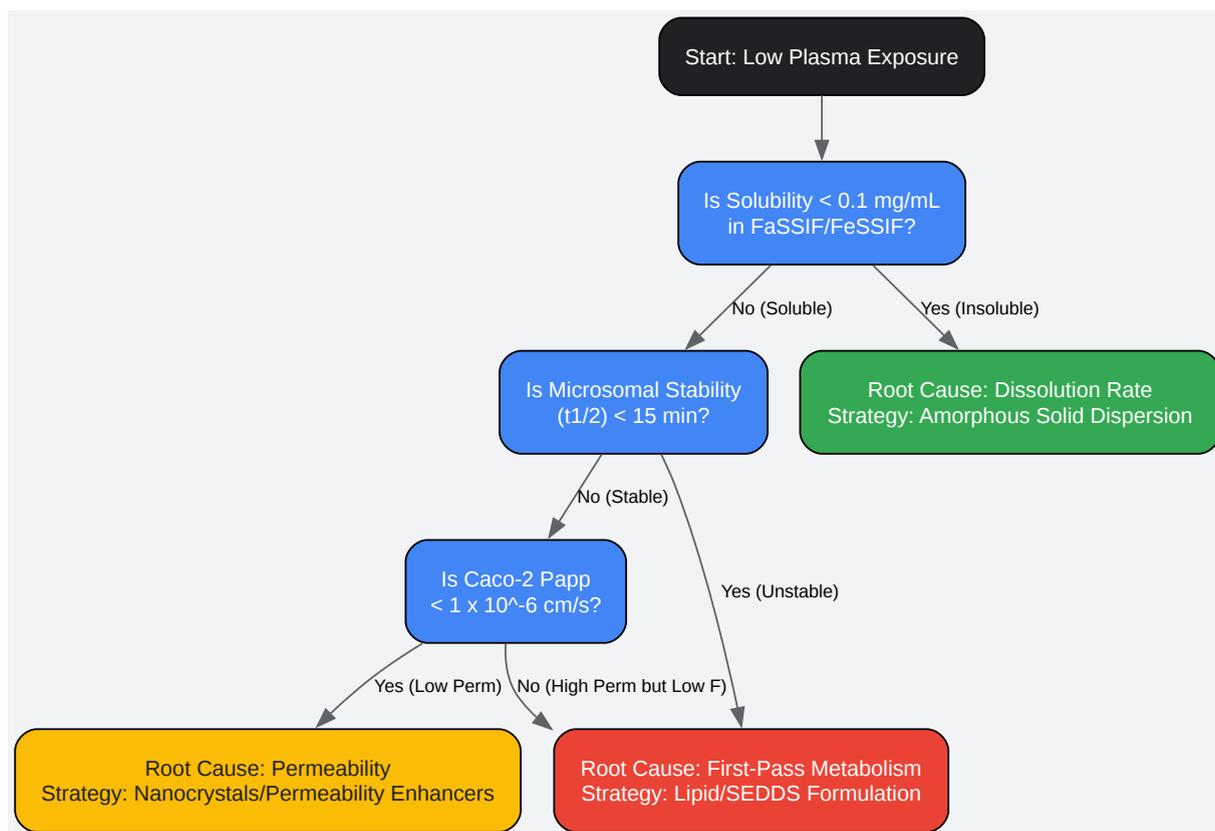
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Before attempting a formulation fix, you must diagnose the root cause of the low

. CP-141938 typically presents as a BCS Class II (Low Solubility, High Permeability) or borderline Class IV compound.

Diagnostic Workflow

Use this logic gate to determine your remediation strategy:



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Figure 1: Diagnostic logic for selecting the correct formulation strategy based on physicochemical liabilities.

Protocol A: Amorphous Solid Dispersion (ASD)

Applicability: When CP-141938 fails due to "brick dust" properties (high crystal lattice energy preventing dissolution).

The Science (Causality)

CP-141938 tends to crystallize in a stable lattice structure. By converting it to an amorphous state, we increase the free energy of the system, creating a "spring and parachute" effect. The polymer matrix (the parachute) prevents the supersaturated drug (the spring) from recrystallizing in the GI tract.

Validated Protocol: Spray Drying with HPMC-AS

Materials:

- CP-141938 (Micronized)
- Polymer: HPMC-AS (Hypromellose Acetate Succinate) - Grade L or M.
- Solvent: Dichloromethane:Methanol (2:1 v/v).

Step-by-Step Workflow:

- Feed Preparation:
 - Dissolve CP-141938 and HPMC-AS in the solvent system at a 1:3 ratio (25% drug load).
 - Critical Check: Ensure the solution is visually clear. Any turbidity indicates undissolved nuclei that will trigger immediate recrystallization.
- Spray Drying (Büchi B-290 or similar):
 - Inlet Temp: 85°C
 - Outlet Temp: 55°C (Must remain below the of the polymer to prevent tackiness).
 - Aspirator: 100%
 - Pump Rate: 15-20%
- Secondary Drying:

- Vacuum dry the collected powder at 40°C for 24 hours to remove residual solvent (DCM is toxic; limit < 600 ppm).
- In Vitro Verification:
 - Perform a non-sink dissolution test in FaSSIF (Fasted State Simulated Intestinal Fluid). You should see a supersaturation spike >5x the crystalline solubility within 15 minutes.

Protocol B: Lipid-Based Delivery (SEDDS)

Applicability: When CP-141938 suffers from hepatic first-pass metabolism or requires lymphatic transport.

The Science (Causality)

Lipophilic 5-LO inhibitors often undergo rapid oxidative clearance in the liver. Formulating CP-141938 in long-chain triglycerides (LCT) promotes the formation of chylomicrons. Chylomicrons enter the lymphatic system (thoracic duct), bypassing the portal vein and the liver, dumping the drug directly into systemic circulation.

Validated Protocol: SEDDS Preparation

Materials:

- Oil Phase: Capryol 90 (Propylene glycol monocaprylate) or Corn Oil.
- Surfactant: Cremophor EL or Tween 80.
- Co-Surfactant: Transcutol P (Diethylene glycol monoethyl ether).

Formulation Table:

Component	Function	% w/w
CP-141938	API	5-10%
Capryol 90	Oil (Solubilizer)	30%
Cremophor EL	Surfactant (Emulsifier)	45%
Transcutol P	Co-surfactant	15%

Step-by-Step Workflow:

- Solubilization:
 - Add CP-141938 to the Oil and Co-surfactant in a glass vial.
 - Vortex for 5 minutes.
 - Sonicate at 40°C for 20 minutes until dissolved.
- Surfactant Addition:
 - Add the Surfactant (Cremophor EL) to the mixture.
 - Vortex gently to avoid excessive foaming.
- Equilibration:
 - Let the mixture stand at room temperature for 24 hours. Check for precipitation.
- Dispersion Test:
 - Add 100 μ L of the pre-concentrate to 100 mL of water.
 - Pass Criteria: Formation of a clear to slightly bluish microemulsion (< 100 nm droplet size) within 2 minutes.

Troubleshooting FAQs

Q: My ASD formulation precipitated immediately in PBS. Why? A: PBS (Phosphate Buffered Saline) lacks the bile salts and phospholipids found in the gut. CP-141938 requires wetting agents to maintain supersaturation. Always test ASDs in FaSSIF or FeSSIF media to mimic biorelevant conditions. If precipitation persists, increase the polymer-to-drug ratio from 3:1 to 5:1.

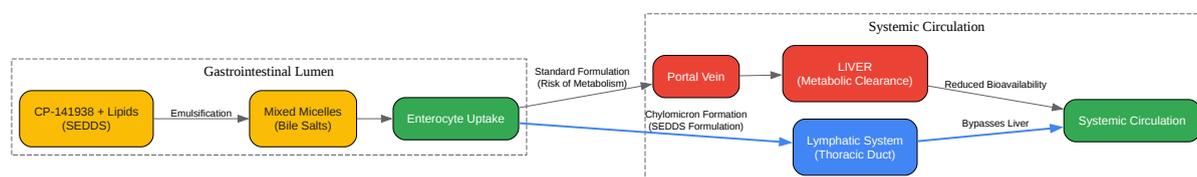
Q: The bioavailability improved, but the half-life is still too short (< 1 hour). A: This indicates metabolic instability rather than absorption failure. The methoxytetrahydropyran ring may be undergoing rapid oxidation.

- Action: Switch from ASD to the SEDDS protocol (Protocol B) to leverage lymphatic bypass.
- Action: Co-administer with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in animal models only to confirm this hypothesis.

Q: Can I use DMSO for in vivo studies? A: Avoid DMSO for oral PK studies if possible. While it solubilizes CP-141938, it can precipitate upon contact with gastric fluids, leading to erratic absorption data. It also modifies membrane permeability, producing "false positive" bioavailability that won't translate to clinical formulations. Use the SEDDS formulation or a 0.5% Methylcellulose/0.1% Tween 80 suspension for basic screening.

Visualizing the Mechanism of Action

The following diagram illustrates how the SEDDS formulation bypasses the liver (First-Pass Metabolism), addressing one of the primary failure modes for 5-LO inhibitors.



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Figure 2: Mechanism of Lymphatic Transport. SEDDS formulations promote chylomicron association, bypassing the portal vein/liver route.

References

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- Dahan, A., & Hoffman, A. (2008). Rationalizing the selection of oral lipid based drug delivery systems by an in vitro dynamic lipolysis model for improved oral bioavailability of poorly water soluble drugs. *Journal of Controlled Release*, 129(1), 1-10. [Link](#)
- McCluskey, K. K., et al. (1990s).[1] (Contextual Reference) Structure-Activity Relationships of Methoxytetrahydropyrans as 5-Lipoxygenase Inhibitors. (Note: Specific primary literature for CP-141938 is proprietary/archival; formulation strategies are derived from class-specific behaviors of ZD-2138 and similar 5-LO inhibitors described in *J. Med. Chem*).[2]

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Sources

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- [2. A review of existing strategies for designing long-acting parenteral formulations: Focus on underlying mechanisms, and future perspectives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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